molecular formula C22H28N2O4S B6561935 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide CAS No. 1091050-94-0

2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide

Cat. No.: B6561935
CAS No.: 1091050-94-0
M. Wt: 416.5 g/mol
InChI Key: IXROOIFVAREKGT-UHFFFAOYSA-N
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Description

2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenyloxan ring, a sulfamoyl group, and a propanamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenyloxan ring, the introduction of the sulfamoyl group, and the final coupling with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide involves its interaction with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, modulating their activity. The phenyloxan ring and propanamide moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)propanamide include other sulfamoyl-containing compounds and phenyloxan derivatives. Examples include:

  • N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide
  • 2-methyl-N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[4-[(4-phenyloxan-4-yl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17(2)21(25)24-19-8-10-20(11-9-19)29(26,27)23-16-22(12-14-28-15-13-22)18-6-4-3-5-7-18/h3-11,17,23H,12-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXROOIFVAREKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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